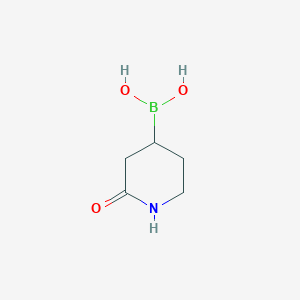
(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3-fluoro-4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3-fluoro-4-methylphenyl)methanone is a chemical compound with the molecular formula C17H17BrFN3O2 . It has a molecular weight of 394.244 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound includes a bromopyrimidine group, a piperidine group, and a fluoromethylphenyl group . The exact structure can be represented by the canonical SMILES string C1CC(CN(C1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)OC4=NC=C(C=N4)Br .
Physical And Chemical Properties Analysis
This compound has several computed properties. It has a XLogP3-AA value of 3.8, indicating its relative lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has four rotatable bonds . Its exact mass and monoisotopic mass are 444.05972 g/mol . The topological polar surface area is 71.1 Ų . The compound has a complexity of 526 .
Applications De Recherche Scientifique
Phosphonic Acid: Preparation and Applications
Phosphonic acid derivatives have diverse applications in scientific research, including drug development, bone targeting, and material functionalization. Their bioactive properties make them valuable in designing drugs and pro-drugs, as well as in medical imaging. The synthesis of phosphonic acids is crucial for numerous research projects across chemistry, biology, and physics, highlighting their importance in interdisciplinary studies (Sevrain et al., 2017).
Fluorescent Chemosensors
Compounds like 4-Methyl-2,6-diformylphenol (DFP) serve as platforms for developing chemosensors detecting various analytes, including metal ions and neutral molecules. This application is significant in analytical chemistry for environmental monitoring and medical diagnostics. The selectivity and sensitivity of DFP-based chemosensors underline the potential of such compounds in scientific research (Roy, 2021).
Pharmacogenetics and Personalized Medicine
The study of genetic polymorphisms in enzymes like dihydropyrimidine dehydrogenase (DPD) is crucial for optimizing therapy with antifolate and fluoropyrimidine agents. Understanding these genetic variations can help tailor treatments to individual patients, reducing toxicity and increasing efficacy in cancer therapies (De Mattia & Toffoli, 2009).
Synthesis of Key Intermediates
The development of efficient synthesis methods for key intermediates like 2-Fluoro-4-bromobiphenyl is vital for manufacturing drugs such as flurbiprofen. This research underscores the importance of innovative synthetic routes in the pharmaceutical industry, highlighting the need for cost-effective and environmentally friendly production methods (Qiu et al., 2009).
Propriétés
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoro-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrFN3O2/c1-11-4-5-12(7-15(11)19)16(23)22-6-2-3-14(10-22)24-17-20-8-13(18)9-21-17/h4-5,7-9,14H,2-3,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZHVOJDPGWFFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2532949.png)

![4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2532953.png)
![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-propylacetamide](/img/structure/B2532954.png)



![N'-(2-methoxy-2-phenylbutyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2532961.png)
![N-(2,6-difluorophenyl)-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2532962.png)
![4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid](/img/structure/B2532963.png)


![1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2532969.png)